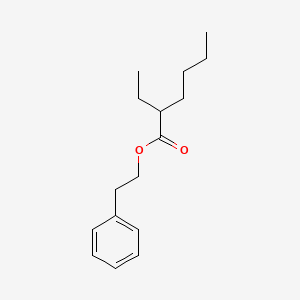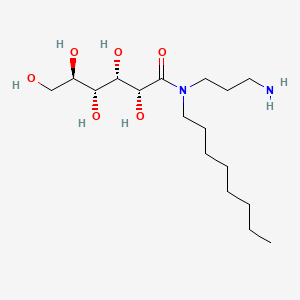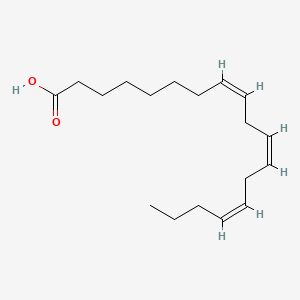
8,11,14-Octadecatrienoic acid (Z,Z,Z)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11,14-Octadecatrienoic acid (Z,Z,Z): (Z,Z,Z)-8,11,14-Octadecatrienoic acid , is a polyunsaturated fatty acid with the molecular formula C18H30O2 . This compound is characterized by three double bonds located at the 8th, 11th, and 14th carbon atoms, all in the cis (Z) configuration. It is a member of the omega-6 fatty acid family and is commonly found in various plant oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of 8,11,14-Octadecatrienoic acid (Z,Z,Z) typically involves the use of precursor fatty acids, such as linoleic acid. The process includes a series of desaturation and elongation reactions catalyzed by specific enzymes or chemical reagents.
Enzymatic Synthesis: Enzymatic methods utilize desaturase and elongase enzymes to introduce double bonds at specific positions in the fatty acid chain. This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods:
Extraction from Natural Sources: The compound can be extracted from plant oils that are rich in polyunsaturated fatty acids. The extraction process involves solvent extraction, followed by purification using techniques such as chromatography.
Biotechnological Production: Advances in biotechnology have enabled the production of 8,11,14-Octadecatrienoic acid (Z,Z,Z) using genetically modified microorganisms that express the necessary enzymes for its biosynthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8,11,14-Octadecatrienoic acid (Z,Z,Z) can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products. These reactions are typically catalyzed by enzymes such as lipoxygenases.
Hydrogenation: The compound can be hydrogenated to produce saturated fatty acids. This reaction involves the addition of hydrogen atoms to the double bonds, typically in the presence of a metal catalyst such as palladium.
Esterification: 8,11,14-Octadecatrienoic acid (Z,Z,Z) can react with alcohols to form esters. This reaction is commonly catalyzed by acids or enzymes such as lipases.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of lipoxygenase enzymes.
Hydrogenation: Hydrogen gas in the presence of a palladium or nickel catalyst.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of sulfuric acid or lipase enzymes.
Major Products Formed:
Hydroperoxides and other oxidation products: from oxidation reactions.
Saturated fatty acids: from hydrogenation reactions.
Fatty acid esters: from esterification reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 8,11,14-Octadecatrienoic acid (Z,Z,Z) is used as a precursor in the synthesis of various complex molecules, including bioactive lipids and polymers.
Biology:
Cell Membrane Studies: The compound is used in studies related to cell membrane structure and function, as it is a component of phospholipids in cell membranes.
Medicine:
Anti-inflammatory Agents: Research has shown that 8,11,14-Octadecatrienoic acid (Z,Z,Z) has potential anti-inflammatory properties, making it a candidate for the development of anti-inflammatory drugs.
Nutritional Supplements: The compound is studied for its potential benefits in nutritional supplements, particularly for its role in maintaining healthy cell membranes and reducing inflammation.
Industry:
Cosmetics: It is used in the formulation of cosmetic products due to its moisturizing and anti-inflammatory properties.
Food Industry: The compound is used as an ingredient in functional foods and dietary supplements.
Wirkmechanismus
Molecular Targets and Pathways:
Anti-inflammatory Pathways: 8,11,14-Octadecatrienoic acid (Z,Z,Z) exerts its effects by modulating the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. It can inhibit the production of pro-inflammatory eicosanoids, thereby reducing inflammation.
Cell Membrane Integration: The compound integrates into cell membranes, influencing membrane fluidity and function. This integration can affect various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
9,12,15-Octadecatrienoic acid (Z,Z,Z) (α-Linolenic acid): Another polyunsaturated fatty acid with three cis double bonds, but located at the 9th, 12th, and 15th carbon atoms.
6,9,12-Octadecatrienoic acid (Z,Z,Z) (γ-Linolenic acid): A polyunsaturated fatty acid with three cis double bonds at the 6th, 9th, and 12th carbon atoms.
5,8,11-Eicosatrienoic acid (Z,Z,Z): A polyunsaturated fatty acid with three cis double bonds at the 5th, 8th, and 11th carbon atoms.
Uniqueness:
Position of Double Bonds: The unique positioning of the double bonds at the 8th, 11th, and 14th carbon atoms distinguishes 8,11,14-Octadecatrienoic acid (Z,Z,Z) from other similar compounds. This unique structure influences its chemical reactivity and biological activity.
Biological Activity: The specific configuration of double bonds in 8,11,14-Octadecatrienoic acid (Z,Z,Z) contributes to its distinct anti-inflammatory properties and its role in maintaining cell membrane integrity.
Eigenschaften
CAS-Nummer |
4906-91-6 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(8Z,11Z,14Z)-octadeca-8,11,14-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-8,10-11H,2-3,6,9,12-17H2,1H3,(H,19,20)/b5-4-,8-7-,11-10- |
InChI-Schlüssel |
CTMZJQAVRYEWHS-YSTUJMKBSA-N |
Isomerische SMILES |
CCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O |
Kanonische SMILES |
CCCC=CCC=CCC=CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


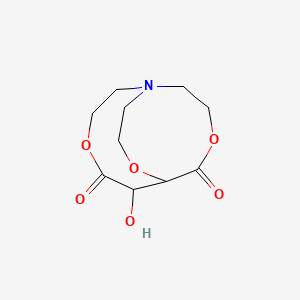
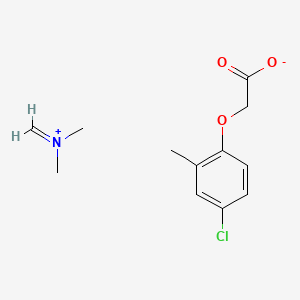


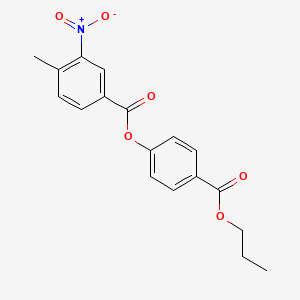
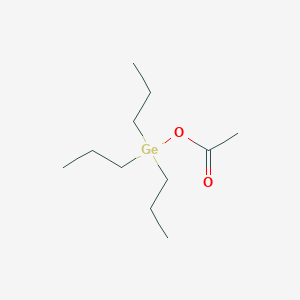

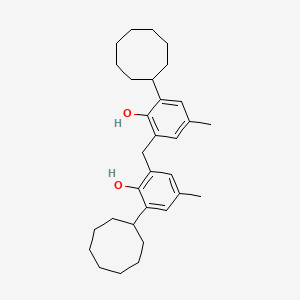

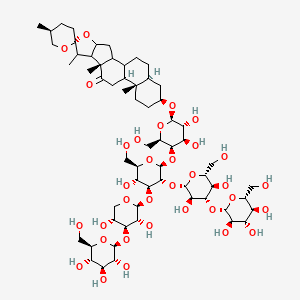
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
